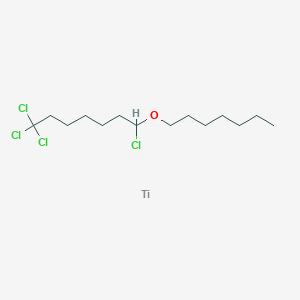
1,1,1,7-Tetrachloro-7-heptoxyheptane;titanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,7-Tetrachloro-7-heptoxyheptane;titanium is a compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of multiple chlorine atoms and a heptoxy group attached to a heptane backbone, along with titanium. Its structure and reactivity make it a valuable subject of study in organic and inorganic chemistry.
Métodos De Preparación
The synthesis of 1,1,1,7-Tetrachloro-7-heptoxyheptane;titanium typically involves multiple steps, starting with the chlorination of heptane to introduce the chlorine atomsThe final step involves the incorporation of titanium, which can be achieved through various methods such as coordination with titanium tetrachloride under controlled conditions .
Industrial production methods for this compound often involve large-scale chlorination and substitution reactions, utilizing catalysts to enhance the efficiency and yield of the desired product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure the highest purity and stability of the compound .
Análisis De Reacciones Químicas
1,1,1,7-Tetrachloro-7-heptoxyheptane;titanium undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in the formation of less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium hydroxide . The major products formed from these reactions vary based on the specific conditions and reagents used, but they often include derivatives with modified functional groups and altered reactivity.
Aplicaciones Científicas De Investigación
1,1,1,7-Tetrachloro-7-heptoxyheptane;titanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound’s reactivity with biological molecules makes it useful in studying biochemical pathways and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in drug development and as a diagnostic tool.
Mecanismo De Acción
The mechanism by which 1,1,1,7-Tetrachloro-7-heptoxyheptane;titanium exerts its effects involves its interaction with various molecular targets. The chlorine atoms and heptoxy group play a crucial role in its reactivity, allowing it to form stable complexes with other molecules. The titanium component can act as a catalyst, facilitating various chemical reactions by providing a reactive surface or intermediate species .
Comparación Con Compuestos Similares
When compared to similar compounds, such as 1,1,2,2-Tetrachloroethane and 1,1,1,2-Tetrachloroethane, 1,1,1,7-Tetrachloro-7-heptoxyheptane;titanium stands out due to its unique combination of chlorine atoms, heptoxy group, and titanium. This combination imparts distinct chemical properties and reactivity, making it more versatile in various applications .
Similar compounds include:
- 1,1,2,2-Tetrachloroethane
- 1,1,1,2-Tetrachloroethane
- Tetrachloroethylene
These compounds share some structural similarities but differ in their specific functional groups and reactivity, highlighting the uniqueness of this compound.
Propiedades
Número CAS |
63510-15-6 |
|---|---|
Fórmula molecular |
C14H26Cl4OTi |
Peso molecular |
400.0 g/mol |
Nombre IUPAC |
1,1,1,7-tetrachloro-7-heptoxyheptane;titanium |
InChI |
InChI=1S/C14H26Cl4O.Ti/c1-2-3-4-5-9-12-19-13(15)10-7-6-8-11-14(16,17)18;/h13H,2-12H2,1H3; |
Clave InChI |
RBTYULVMWGKIDM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCOC(CCCCCC(Cl)(Cl)Cl)Cl.[Ti] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate](/img/structure/B14512848.png)


![Ethanone, 1-[3,4,6-trimethoxy-2-(1-methylethoxy)phenyl]-](/img/structure/B14512861.png)
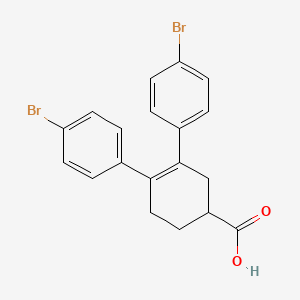
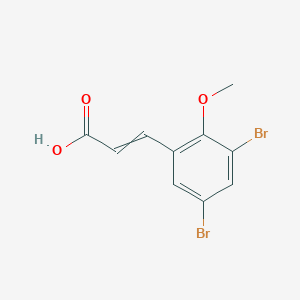
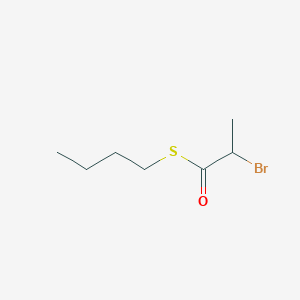
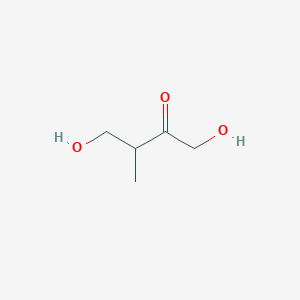
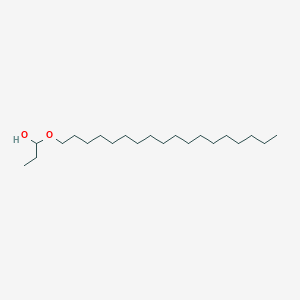
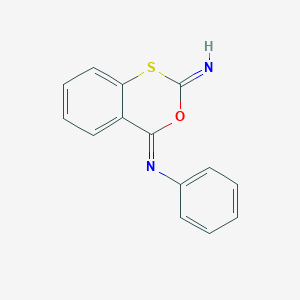
![1-[(3-Aminopropyl)amino]dodecan-2-OL](/img/structure/B14512893.png)
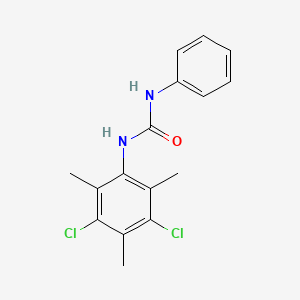
methanone](/img/structure/B14512909.png)

